(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride
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Description
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride, also known by its CAS number 361441-96-5, is a compound that exhibits significant biological activity, particularly in the context of neurological and pharmacological research. This compound is characterized by its unique adamantane structure, which is known for its ability to penetrate biological membranes and interact with various receptors.
- Molecular Formula : C₂₀H₂₈ClNO₃
- Molecular Weight : 365.89 g/mol
- Solubility : High solubility in polar solvents, with reported solubility of approximately 0.4 mg/ml .
- Log P (Partition Coefficient) : Varies between different predictive models, indicating moderate lipophilicity which aids in membrane permeability .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a glycine transporter inhibitor , which enhances glycine receptor activity, potentially leading to increased inhibitory neurotransmission in the central nervous system (CNS) .
Pharmacological Effects
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury or death. This is particularly relevant in conditions such as stroke or neurodegenerative diseases .
- Antidepressant-like Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonergic and dopaminergic pathways .
- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders .
Study 1: Neuroprotective Mechanisms
A study published in MDPI examined the neuroprotective effects of adamantane derivatives, including this compound). The results demonstrated that this compound significantly reduced neuronal apoptosis in vitro when exposed to glutamate-induced toxicity. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Study 2: Antidepressant Activity
Another research project investigated the antidepressant-like effects of this compound using a forced swim test in rodents. The findings indicated a significant reduction in immobility time, suggesting an improvement in mood and behavioral despair. The study concluded that the compound's action might involve serotonergic modulation, although further pharmacokinetic studies are required to elucidate these mechanisms fully .
Comparative Analysis with Other Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 361441-96-5 | 365.89 g/mol | Neuroprotective, Antidepressant-like |
Sarcosine | 1088 | 89.09 g/mol | Glycine transporter inhibitor |
Memantine | 19982 | 215.25 g/mol | NMDA receptor antagonist |
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H/t13?,14?,15?,17-,18+,20?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFJXPVSWHATJI-HYQGWMGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.